4-Chloro-1,3-benzothiazol-2(3H)-one hydrate
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Overview
Description
4-Chloro-1,3-benzothiazol-2(3H)-one hydrate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chlorine atom at the 4th position and a hydrate form, which means it includes water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-benzothiazol-2(3H)-one hydrate typically involves the chlorination of 1,3-benzothiazol-2(3H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or distillation to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-benzothiazol-2(3H)-one hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The hydrate form can undergo hydrolysis to yield the corresponding benzothiazolone and hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-1,3-benzothiazol-2(3H)-one or 4-mercapto-1,3-benzothiazol-2(3H)-one.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Scientific Research Applications
4-Chloro-1,3-benzothiazol-2(3H)-one hydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,3-benzothiazol-2(3H)-one hydrate involves its interaction with specific molecular targets. The chlorine atom and the benzothiazole ring play crucial roles in its reactivity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1,3-benzothiazol-2-amine
- 4-Chloro-1,3-benzothiazol-2-thiol
- 4-Chloro-1,3-benzothiazol-2-sulfonamide
Comparison
4-Chloro-1,3-benzothiazol-2(3H)-one hydrate is unique due to its hydrate form, which can influence its solubility and reactivity. Compared to its analogs, it may exhibit different physical properties and biological activities. For instance, the presence of the chlorine atom at the 4th position can enhance its antimicrobial properties compared to non-chlorinated benzothiazoles.
Properties
Molecular Formula |
C7H6ClNO2S |
---|---|
Molecular Weight |
203.65 g/mol |
IUPAC Name |
4-chloro-3H-1,3-benzothiazol-2-one;hydrate |
InChI |
InChI=1S/C7H4ClNOS.H2O/c8-4-2-1-3-5-6(4)9-7(10)11-5;/h1-3H,(H,9,10);1H2 |
InChI Key |
VHWOBLYNRATTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)S2.O |
Origin of Product |
United States |
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